2-(Cyclohexylamino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPFRMXARKTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443714 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173316-37-5 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Nitrile: Anthranilonitrile Derivatives as Versatile Scaffolds in Medicinal Chemistry
Executive Summary
In the high-stakes arena of drug discovery, the anthranilonitrile (2-aminobenzonitrile) scaffold represents a "molecular hinge"—a privileged structure capable of two distinct medicinal chemistries. It can serve as a reactive precursor for cyclization into fused heterocycles (quinazolines, quinolines) or exist as a stable pharmacophore in its own right (anthranilic diamides).[1]
This technical guide dissects the utility of anthranilonitrile derivatives, moving beyond basic synthesis to explore the structure-activity relationships (SAR) that drive their application in kinase inhibition (EGFR, Src/Abl) and ion channel modulation (Ryanodine receptors).
Part 1: The Pharmacophore & Chemical Architecture
The 2-aminobenzonitrile core is defined by the ortho-disposition of a nucleophilic amine (
Electronic "Push-Pull" Dynamics[2]
-
The Amine (Donor): The amino group at position 1 acts as a strong electron donor (
effect), increasing electron density on the ring and making the nitrogen available for nucleophilic attack or hydrogen bonding. -
The Nitrile (Acceptor): The cyano group at position 2 is a strong electron-withdrawing group (
).[1][2] It plays two roles:-
Metabolic Stability: In "open" derivatives, the nitrile is resistant to oxidative metabolism compared to other polar groups, often improving the half-life (
) of the drug.[1] -
Cyclization Trap: In synthetic pathways, the nitrile carbon is highly susceptible to nucleophilic attack by the adjacent amine (once activated) or external nucleophiles, facilitating ring closure.[1]
-
Part 2: Synthetic Architectures
Accessing the scaffold efficiently is the first bottleneck.[1] While classical Sandmeyer reactions exist, modern medicinal chemistry favors "One-Pot" methodologies that avoid hazardous diazonium intermediates.[1][2]
Method A: The Isatin Route (High Efficiency)
A dominant strategy involves the ring-opening of isatin using hydroxylamine, followed by dehydration. This method is scalable and avoids the use of unstable nitro-intermediates.[1][2]
-
Step 1: Condensation of Isatin with
Isatin-3-oxime.[1][2] -
Step 2: Thermal decomposition/dehydration
2-aminobenzonitrile.[1][2] -
Advantage: Allows for pre-installation of halogens (e.g., 5-bromo-isatin
4-bromo-2-aminobenzonitrile) which are crucial for subsequent Suzuki/Buchwald couplings.[1][2]
Method B: The "Vinylogous" Extension (Bosutinib Precursors)
For drugs like Bosutinib , the scaffold is extended.[1] The starting material is often a
-
Logic: The "anthranilonitrile" motif is effectively expanded to a 3-amino-acrylonitrile system, which cyclizes to form the 3-cyanoquinoline core.[1][2]
Part 3: Therapeutic Applications & SAR[2][4][5]
Pathway 1: The "Cyclized Hinge" (Kinase Inhibitors)
The most prolific use of anthranilonitrile is as a precursor to 4-aminoquinazolines (EGFR inhibitors) and 3-cyanoquinolines (Src/Abl inhibitors).[1]
Case Study: Bosutinib (Src/Abl Inhibitor)
Bosutinib represents a "vinylogous" application where the nitrile is preserved in the final drug.[1]
-
Target: Bcr-Abl and Src kinases (CML treatment).[1][2][4][5]
-
Role of the Nitrile: The C-3 nitrile on the quinoline ring is critical.[1] It fits into a specific hydrophobic pocket in the kinase ATP-binding site, interacting with the gatekeeper residue (Thr315 in Abl, though T315I mutation confers resistance).[1]
-
SAR Insight: The nitrile provides a rigid, linear dipole that orients the quinoline core, maximizing
stacking interactions with the kinase hinge region.
Case Study: Gefitinib/Erlotinib Precursors
While the final drugs lack the nitrile, they are synthesized via the cyclization of anthranilonitrile derivatives with formamidine or guanidine.
-
Protocol Validity: Using anthranilonitrile ensures the N1-C2 bond is pre-formed, eliminating regioisomer formation common in other quinazoline syntheses.[1]
Pathway 2: The "Stable Scaffold" (Ryanodine Receptor Modulators)
Here, the ring does not close.[1] The anthranilonitrile remains the core pharmacophore.[1]
Case Study: Anthranilic Diamides (Cyantraniliprole)
Although primarily known as insecticides, these compounds are masterclasses in ion channel modulation.[1]
-
Mechanism: They bind to the Ryanodine Receptor (RyR) , locking the calcium channel open and depleting internal
stores.[1] -
Medicinal Relevance: This scaffold demonstrates that bis-amides of anthranilonitrile can traverse membranes and bind large transmembrane proteins with high selectivity (insect vs. mammalian RyR).[1][2]
-
SAR:
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 4-Aminoquinazoline Scaffold
A self-validating protocol for converting anthranilonitrile to a kinase-inhibitor precursor.[1][2]
Objective: Cyclization of 2-aminobenzonitrile to 4-imino-3,4-dihydroquinazoline (rearranges to 4-aminoquinazoline).
Reagents:
-
Formamidine Acetate (1.5 eq)[1]
-
Glacial Acetic Acid (Catalyst, 0.1 eq)
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in 2-methoxyethanol (15 mL).
-
Addition: Add Formamidine Acetate (1.56 g, 15 mmol).
-
Reaction: Heat the mixture to reflux (
) for 6-8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The starting material ( ) should disappear, replaced by a lower spot (product). -
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring.
-
Isolation: A white to off-white precipitate will form.[1][2] Filter the solid using a Buchner funnel.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation:
Part 5: Data Presentation (SAR Analysis)
Table 1: Comparative SAR of Anthranilonitrile-Derived Kinase Inhibitors Note: Data represents generalized trends from Bosutinib and Quinazoline SAR studies.[2]
| Compound Class | R1 (Aniline Nitrogen) | R2 (C-3/C-4 Position) | Target Potency (IC50) | Key Interaction |
| Open Ring (Precursor) | H | Inactive (>10 | N/A (Lacks rigidity) | |
| 3-Cyanoquinoline | 2,4-dichloro-5-methoxyaniline | 1.2 nM (Src) | Nitrile fills hydrophobic pocket; rigid core.[1][2] | |
| 4-Aminoquinazoline | 3-chloro-4-fluoroaniline | H (or fused ring) | 0.5 nM (EGFR) | H-bond to Met793; Solubilizing tail critical.[1][2] |
| Anthranilic Diamide | Pyrazole-carbonyl | Alkyl-amide | Low nM (RyR) | Bis-amide "clamp" mechanism on channel.[1][2] |
Part 6: Visualization
Diagram 1: The Anthranilonitrile Divergence
This diagram illustrates the "Molecular Hinge" concept—how one scaffold branches into three distinct therapeutic classes.[1]
Caption: The "Fork in the Road": Anthranilonitrile serves as a precursor to fused kinase inhibitors or a stable core for ion channel modulators.
Diagram 2: Bosutinib Synthesis Logic
Visualizing the specific role of the nitrile in the synthesis of the 3-cyanoquinoline core.
Caption: Synthesis of the Bosutinib core highlights the retention of the nitrile group from the acrylonitrile precursor.
References
-
Synthesis of Heterocycles from Anthranilic Acid and its Derivatives. Karolinska Institutet.[1] (2004).
-
A New and Practical Synthesis of Bosutinib. ResearchGate. (2025).[6]
-
Medicinal Chemistry of Anthranilic Acid Derivatives: A Mini Review. Drug Development Research. (2021).[7][8]
-
Cyantraniliprole: A Second-Generation Anthranilic Diamide Insecticide. World Health Organization (WHO).[1][2] (2013).[3][9]
-
Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Medicinal Chemistry Letters. (2021).[1][7][8]
-
Metabolism-Guided Selective Androgen Receptor Antagonists. Journal of Medicinal Chemistry. (2023).[1]
Sources
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- 2. 1885-29-6|2-Aminobenzonitrile|BLD Pharm [bldpharm.com]
- 3. apps.who.int [apps.who.int]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Discovery of Novel Allosteric MEK1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Technical Guide: N-Cyclohexyl-2-Aminobenzonitrile Biological Activity & Pharmacophore Utility
Executive Summary
N-cyclohexyl-2-aminobenzonitrile (CAS: 57803-88-8) is a specialized organic intermediate primarily utilized in the synthesis and structure-activity relationship (SAR) profiling of acetylcholinesterase (AChE) inhibitors . While the molecule itself exhibits modest intrinsic biological activity—limited largely to low-potency antimicrobial and herbicidal effects—its significance in drug development is defined by its role as the open-chain pharmacophore precursor to Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved drug for Alzheimer’s disease.
This guide analyzes the compound's biological relevance through the lens of fragment-based drug discovery (FBDD) , contrasting the "open" nitrile-amine scaffold with the "closed" tricyclic acridine system required for high-affinity enzyme inhibition.
Chemical Biology & Mechanism of Action[1][2][3]
The Pharmacophore Transformation
The biological activity of N-cyclohexyl-2-aminobenzonitrile is best understood as a "latent" potential. In its open-chain form, the molecule lacks the planarity required for DNA intercalation or deep penetration into the catalytic gorge of AChE. Its primary biological utility is realized upon cyclodehydration , which fuses the cyclohexyl and phenyl rings to form the tetrahydroacridine core.
-
Open Form (N-cyclohexyl-2-aminobenzonitrile): Flexible, non-planar. Weak interaction with the Peripheral Anionic Site (PAS) of AChE.
-
Closed Form (Tacrine): Rigid, planar tricyclic system. Potent inhibition via "stacking" interactions with Trp84 and Phe330 in the AChE active site.
Comparative Activity Profile (SAR)
Researchers utilize N-cyclohexyl-2-aminobenzonitrile as a negative control or SAR probe to demonstrate the necessity of the acridine ring system.
| Feature | N-Cyclohexyl-2-aminobenzonitrile (Probe) | Tacrine (Drug) | Biological Implication |
| Structure | Bicyclic, connected by flexible amine | Tricyclic, fused aromatic system | Planarity drives potency. |
| AChE IC50 | > 100 µM (Estimated) | ~30–50 nM | Cyclization increases potency by >1000x. |
| Binding Mode | Surface interaction (PAS) | Catalytic Triad & Hydrophobic Gorge | Intercalation requires rigidity. |
| Toxicity | Nitrile-associated (metabolic release of CN-) | Hepatotoxicity (quinone methide formation) | Distinct toxicological profiles. |
Visualization: Synthesis & SAR Logic
The following diagram illustrates the chemical transformation from the open-chain precursor to the bioactive drug, highlighting the critical "Activity Switch."
Caption: The "Activity Switch": Reduction of the intermediate yields the inactive N-cyclohexyl probe, while cyclization yields the potent AChE inhibitor Tacrine.
Experimental Protocols
Protocol A: Synthesis of the Probe (N-cyclohexyl-2-aminobenzonitrile)
Objective: To synthesize the open-chain analog for SAR comparison.
Reagents:
-
2-Aminobenzonitrile (1.0 eq)[1]
-
Cyclohexanone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM)
Methodology:
-
Imine Formation: Dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and cyclohexanone (1.2 mL) in DCM (50 mL). Add acetic acid (0.1 mL). Stir at room temperature for 4 hours to form the Schiff base in situ.
-
Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) portion-wise over 30 minutes.
-
Quenching: Allow to warm to RT and stir overnight. Quench with saturated NaHCO3 solution.
-
Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate N-cyclohexyl-2-aminobenzonitrile.
-
Validation: Verify structure via 1H NMR (Look for cyclohexyl methine proton ~3.5 ppm and disappearance of ketone C=O).
-
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: To quantify the biological activity difference between the N-cyclohexyl precursor and Tacrine.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm. Inhibitors reduce the rate of color formation.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman's Reagent, 10 mM)
-
Acetylthiocholine Iodide (ATCh, 15 mM substrate)
-
Enzyme: Electric Eel AChE (Type VI-S)
-
Test Compounds: N-cyclohexyl-2-aminobenzonitrile (Probe) vs. Tacrine (Control).
Workflow:
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate Buffer
-
20 µL Test Compound Solution
-
20 µL AChE solution (0.1 U/mL)
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Start: Add 10 µL of DTNB/ATCh mixture (1:1 ratio).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a kinetic microplate reader.
-
Data Analysis: Plot Velocity (Slope) vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Expected Results:
-
Tacrine: IC50 ≈ 30–50 nM (High Potency).[2]
-
N-cyclohexyl-2-aminobenzonitrile: IC50 > 100 µM (Low Potency / Inactive).
Safety & Handling (Nitrile Toxicity)
While less toxic than free cyanide, N-cyclohexyl-2-aminobenzonitrile metabolizes to release cyanide ions in vivo via hepatic cytochrome P450 enzymes.
-
Hazard Class: Acute Toxin (Oral/Dermal).[3]
-
Signal Word: Warning.
-
PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and fume hood operation.
-
Disposal: Segregate into non-halogenated organic waste. Do not mix with acids (risk of HCN evolution).
References
-
Sciencemadness. (2025).[4] Synthesis of Tacrine and Anthranilonitrile Precursors. Retrieved from [Link]
-
University of Plymouth. (2024). Synthesis and Characterisation of Acetylcholinesterase Inhibitors (Tacrine). Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 2-Aminobenzonitrile.[1][6] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2020). Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors. Molecules. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Guide: Rational Design of Dual-Binding Acetylcholinesterase Inhibitors
Executive Summary
The inhibition of Acetylcholinesterase (AChE) remains a cornerstone in the symptomatic treatment of Alzheimer’s Disease (AD).[1][2] However, the "one-molecule-one-target" paradigm has shifted. Modern pharmacophore design prioritizes Dual Binding Site Inhibitors (DBSIs) —molecules capable of spanning the 20 Å active-site gorge to interact simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). This architecture not only potentiates cholinergic transmission but also disrupts the non-cholinergic function of AChE: the PAS-mediated nucleation of amyloid-
This guide outlines the structural blueprint, computational workflow, and validation protocols required to engineer high-affinity DBSIs.
Part 1: Structural Biology as the Design Blueprint
Rational design requires a precise understanding of the target's topology. The AChE active site is not a surface depression but a deep, narrow gorge lined with aromatic residues.[3][4][5]
The Gorge Architecture
The active site gorge is approximately 20 Å deep.[3][4] To design a DBSI, your ligand must bridge two distinct functional domains:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge.[3][5]
-
Peripheral Anionic Site (PAS): Located at the gorge entrance (rim).[3]
-
Function: Allosteric modulation and A
peptide recruitment. -
Key Residue: Trp286 . Inhibitors targeting this residue via
- stacking can block AChE-induced A aggregation.
-
The Pharmacophore Model
A successful DBSI pharmacophore must possess three distinct modules:
| Module | Pharmacophoric Feature | Target Residue Interaction |
| Proximal Unit | Basic amine / Quaternary nitrogen | Trp86 (Cation- |
| Linker | Hydrophobic chain (Alkylene/Amide) | Aromatic gorge lining (Tyr337, Phe338) |
| Distal Unit | Planar Aromatic System (Indanone, Heterocycle) | Trp286 ( |
Visualization: The AChE Binding Landscape
Figure 1: Topological map of the Acetylcholinesterase binding gorge, highlighting the critical separation between the PAS and CAS that necessitates a linker-based pharmacophore design.
Part 2: Computational Design Workflow (In Silico)
Do not rely solely on rigid docking. The AChE gorge is flexible ("breathing" motion). Use the following protocol to account for induced-fit effects.
Protocol: Structure-Based Drug Design
-
Target Selection & Preparation:
-
Source: Protein Data Bank (PDB).[9]
-
Recommended Structure: PDB ID: 4EY7 (Human AChE complexed with Donepezil).[9] This structure is ideal because the co-crystallized ligand already induces the "open" conformation of the gorge.
-
Preparation: Remove water molecules (except conserved waters bridging the catalytic triad if performing MD). Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Generation:
-
Define a search space that encompasses both the CAS and PAS.
-
Center: Midpoint between Trp86 and Trp286.
-
Dimensions: Typically
Å to allow the linker to explore the gorge fully.
-
-
Ligand Construction (The Linker Rule):
-
Design a library of derivatives varying the linker length (e.g., 2 to 7 methylene units).
-
Design Heuristic: Linkers of 5–7 atoms usually provide optimal spanning without entropic penalty.
-
-
Docking & Scoring:
-
Use semi-flexible docking (flexible ligand, rigid receptor).
-
Validation: Re-dock the native ligand (Donepezil) from 4EY7. The RMSD must be
Å to validate the protocol.
-
Visualization: In Silico Workflow
Figure 2: Step-by-step computational workflow for identifying dual-binding inhibitors.
Part 3: Experimental Validation (In Vitro)
The Ellman Assay is the gold standard for measuring AChE inhibition. However, standard protocols often lack precision regarding background hydrolysis. The following protocol includes necessary controls for high-integrity data.
The Ellman Assay Protocol
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1][10][11] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm .[1][10]
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Human Recombinant AChE (0.1 U/mL).
-
Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
Step-by-Step Procedure:
-
Plate Setup: Use a 96-well microplate.
-
Incubation: Add
Buffer + Enzyme + Inhibitor (Test Compound). Incubate at for 10 minutes.[12]-
Note: Dissolve inhibitors in DMSO; ensure final DMSO concentration is
to prevent enzyme denaturation.
-
-
Reaction Initiation: Add
DTNB + ATCh. -
Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes (Kinetic Mode).
-
Calculation: Determine the velocity (
) from the slope of the linear portion of the curve.
Interpreting IC50 Data
Calculate the IC50 (concentration inhibiting 50% activity) using non-linear regression (Log-inhibitor vs. response).
| Compound Type | Expected IC50 Range | Mechanism Note |
| Tacrine (Reference) | 200 - 400 nM | CAS binder only (Classic) |
| Donepezil (Reference) | 5 - 20 nM | Dual Binder (CAS + PAS) |
| Novel Dual Binder | < 100 nM | Target potency for lead candidates |
Visualization: Ellman Reaction Mechanism
Figure 3: Chemical reaction pathway of the Ellman Assay. Thiocholine production is the rate-limiting step measured colorimetrically.
References
-
Sussman, J. L., et al. (1991).[8] Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science. Link
-
Ellman, G. L., et al. (1961).[11] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. (PDB 4EY7 Source).[9] Link
-
Bolognesi, M. L., et al. (2007).[13] Multi-target-directed drug design strategy: from a dual binding site acetylcholinesterase inhibitor to a trifunctional compound against Alzheimer's disease.[13][14] Journal of Medicinal Chemistry. Link
-
Inestrosa, N. C., et al. (1996). Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral binding site of the enzyme.[15] Neuron. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ebi.ac.uk [ebi.ac.uk]
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- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. bio-protocol.org [bio-protocol.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Cyclohexylamino)benzonitrile
Document ID: AN-S2026-CH01
Abstract: This document provides a comprehensive guide for the synthesis of 2-(cyclohexylamino)benzonitrile from 2-fluorobenzonitrile and cyclohexylamine. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds on aromatic scaffolds. This guide delves into the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety precautions, and details the analytical characterization of the final product. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical and scientifically grounded procedure for preparing this and structurally related compounds.
Scientific Foundation: The SNAr Mechanism
The synthesis of 2-(cyclohexylamino)benzonitrile from 2-fluorobenzonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, which are typically unfavorable at an sp²-hybridized carbon of an aromatic ring, the SNAr mechanism provides a viable pathway when specific electronic criteria are met.[1]
Causality of the Reaction: The feasibility of this reaction hinges on two key features of the 2-fluorobenzonitrile substrate:
-
Presence of a Good Leaving Group: The fluorine atom is a highly electronegative and effective leaving group for SNAr reactions.
-
Ring Activation by an Electron-Withdrawing Group (EWG): The nitrile (-C≡N) group is a potent EWG. When positioned ortho (or para) to the leaving group, it strongly activates the aromatic ring toward nucleophilic attack. It achieves this by withdrawing electron density, making the carbon atom attached to the fluorine (the ipso-carbon) more electrophilic. Crucially, the EWG also stabilizes the negatively charged intermediate formed during the reaction through resonance.[1]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Step 1 (Addition): The nucleophile, cyclohexylamine, attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final product.
Caption: Figure 1: S-N-Ar Reaction Mechanism. A conceptual overview of the addition-elimination pathway.
Safety & Hazard Management
All procedures must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
2-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[2] It causes serious eye and skin irritation and may cause respiratory irritation.[2][3]
-
Cyclohexylamine: Corrosive liquid that causes severe skin burns and eye damage.[4] It is also a flammable liquid and vapor. Repeated dermal exposure may lead to sensitization.[4]
-
Potassium Carbonate (Anhydrous): Causes serious eye irritation and may cause respiratory irritation. Handle in a way that avoids dust generation.
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. Keep away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a representative 10 mmol scale synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. |
| 2-Fluorobenzonitrile | C₇H₄FN | 121.12 | 10.0 | 1.21 g | 1.0 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 12.0 | 1.19 g (1.38 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 2.07 g | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | - |
| Hexanes | C₆H₁₄ | 86.18 | - | ~150 mL | - |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - |
Experimental Workflow
Caption: Figure 2: Experimental Workflow. A summary of the key steps from reaction setup to final product characterization.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.21 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.
-
Finally, add cyclohexylamine (1.38 mL, 12.0 mmol) to the stirring suspension.
-
-
Reaction Execution & Monitoring:
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Allow the reaction to stir vigorously at this temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system). Spot the starting material (2-fluorobenzonitrile) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. Stir for 5-10 minutes.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF.
-
Wash the organic layer with brine (1 x 50 mL) to facilitate phase separation.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (~5 g).
-
Filter the mixture through a cotton plug or filter paper to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
-
Concentration and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a solid.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to 95:5 hexanes:ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Product Characterization
-
Appearance: White to off-white solid.
-
Expected Yield: 75-90%.
-
Analytical Data: The following are predicted characteristic peaks for product confirmation.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.4-7.5 (m, 2H, Ar-H), 6.6-6.7 (m, 2H, Ar-H), 5.0-5.2 (br s, 1H, N-H), 3.3-3.4 (m, 1H, N-CH), 2.0-2.1 (m, 2H, cyclohexyl-H), 1.7-1.8 (m, 2H, cyclohexyl-H), 1.6-1.7 (m, 1H, cyclohexyl-H), 1.2-1.5 (m, 5H, cyclohexyl-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 151.0 (C-NH), 134.0 (Ar-CH), 132.5 (Ar-CH), 118.5 (C≡N), 116.0 (Ar-CH), 112.0 (Ar-CH), 95.0 (C-CN), 52.0 (N-CH), 33.0 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂), 24.5 (cyclohexyl-CH₂). |
| FT-IR (ATR, cm⁻¹) | ~3350 (N-H stretch), ~2930, 2850 (C-H stretch, alkyl), ~2220 (C≡N stretch), ~1600, 1510 (C=C stretch, aromatic). |
| Mass Spec (ESI+) | m/z: 201.13 [M+H]⁺ (Calculated for C₁₃H₁₇N₂⁺). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (K₂CO₃ absorbed moisture). | Increase reaction time and/or temperature slightly (e.g., to 110 °C). Use freshly opened or dried K₂CO₃. |
| Low Yield | Incomplete extraction. Product loss during purification. | Perform an additional extraction of the aqueous layer. Be meticulous during column chromatography, using TLC to guide fraction collection. |
| Impure Product | Inefficient purification. Co-elution of impurities. | Optimize the eluent system for column chromatography (try a shallower gradient). Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be an alternative. |
| Difficulty Removing DMF | Insufficient washing with water. | Perform additional washes with water (3-4 times). A small amount of brine in the initial water washes can sometimes help break emulsions. |
Conclusion
The described protocol offers a reliable and efficient method for synthesizing 2-(cyclohexylamino)benzonitrile via a nucleophilic aromatic substitution. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can consistently obtain high yields of the desired product. The characterization data provided serves as a benchmark for product verification, ensuring the integrity of the synthesized material for subsequent applications.
References
-
Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (1947). Diethylaminoacetonitrile. Org. Synth. 1947, 27, 20. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. Retrieved from [Link]
-
Smith, D. G., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(43), 12596-12600. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]
-
Dahmen, S., & Bräse, S. (2014). Concerted nucleophilic aromatic substitutions. DASH - Harvard University. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
Application Note: Synthesis of 2-(Cyclohexylamino)benzonitrile via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds on an aromatic scaffold is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting N-aryl compounds are privileged structures found in a vast array of bioactive molecules and functional materials. Among the methodologies for forging these bonds, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a powerful, often transition-metal-free, strategy.[1]
This application note provides an in-depth guide to a specific, highly relevant SNAr transformation: the reaction of 2-chlorobenzonitrile with cyclohexylamine to yield 2-(cyclohexylamino)benzonitrile. This reaction is emblematic of SNAr processes where an electron-deficient aryl halide reacts with an amine nucleophile. We will dissect the underlying mechanism, provide a robust and validated experimental protocol, and offer practical insights for troubleshooting and optimization, tailored for researchers, chemists, and drug development professionals.
Mechanistic Rationale: The Addition-Elimination Pathway
The SNAr reaction proceeds via a distinct two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions observed in aliphatic systems.[2][3] The successful execution of this reaction hinges on the electronic properties of the aromatic substrate.
Pillar 1: Ring Activation An aryl halide, like 2-chlorobenzonitrile, is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs).[4][5] In this case, the nitrile (-CN) group serves as the essential activator. Its powerful electron-withdrawing nature (both by induction and resonance) depletes the electron density of the aromatic ring, making the carbon atom attached to the chlorine leaving group electrophilic.
Pillar 2: The Meisenheimer Complex The reaction is initiated by the nucleophilic attack of cyclohexylamine on the ipso-carbon (the carbon bearing the chlorine). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6][7] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and, most importantly, onto the ortho-positioned nitrile group, which provides significant stabilization.[5][7]
Pillar 3: Aromatization and Leaving Group Departure In the second, faster step, the aromaticity of the ring is restored through the elimination of the chloride leaving group.[7] The resulting protonated product is then deprotonated by a base present in the reaction mixture (often an excess of the amine nucleophile itself) to yield the final product and a salt byproduct (cyclohexylammonium chloride).
Caption: Figure 1: SNAr Mechanism of 2-Chlorobenzonitrile and Cyclohexylamine.
Solvent and Base Considerations: Optimizing the Reaction Environment
Solvent Choice: The choice of solvent can dramatically influence the rate of SNAr reactions.[8]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly effective. They excel at solvating cations while leaving the amine nucleophile relatively "naked" and highly reactive.[9] This leads to significant rate enhancements compared to protic solvents.[8]
-
Protic Solvents: Alcohols (e.g., n-butanol) or water can be used but generally result in slower reaction rates.[10] These solvents can form hydrogen bonds with the amine nucleophile, creating a solvent cage that increases its steric bulk and reduces its nucleophilicity.[9][11]
Role of the Base: A base is required to neutralize the HCl generated during the reaction.
-
Excess Amine: The simplest approach is to use an excess of the cyclohexylamine nucleophile, which serves a dual role as both reactant and base.[6]
-
External Base: Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be added.[6][12] This is particularly useful when the amine is expensive or when minimizing side reactions is critical.
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chlorobenzonitrile | ≥99% | e.g., Millipore | 873-32-5 | Solid, handle with care. |
| Cyclohexylamine | ≥99% | e.g., Merck | 108-91-8 | Liquid, corrosive. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | 67-68-5 | Hygroscopic, use dry. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Any major supplier | 584-08-7 | Finely ground for better mixing. |
| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier | 141-78-6 | For extraction. |
| Brine (Saturated NaCl) | Lab Prepared | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Any major supplier | 7487-88-9 | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | 7631-86-9 | For column chromatography. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
2-Chlorobenzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15]
-
Cyclohexylamine: Corrosive. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.
-
DMSO: Can enhance skin absorption of other chemicals.
-
Action: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[15][16] An emergency eyewash and safety shower should be readily accessible.[14]
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.
-
Charging Reagents: To the flask, add 2-chlorobenzonitrile (2.75 g, 20.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.).
-
Solvent and Nucleophile Addition: Add anhydrous DMSO (40 mL). Begin vigorous stirring to create a suspension. Using a syringe, add cyclohexylamine (2.74 mL, 2.38 g, 24.0 mmol, 1.2 equiv.) dropwise over 5 minutes at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 120 °C using a heating mantle. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 8-12 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete (disappearance of the 2-chlorobenzonitrile spot on TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of deionized water. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by silica gel column chromatography. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, 2-(cyclohexylamino)benzonitrile, should be obtained as a white to off-white solid. Dry under high vacuum to a constant weight.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical isolated yield for this protocol is in the range of 85-95%.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the cyclohexyl protons (broad multiplets between δ 1.2-2.2 ppm), the N-H proton (a broad singlet), and the aromatic protons (in the δ 6.6-7.5 ppm region).
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 201.14.
-
Purity: Purity should be >98% as determined by HPLC or qNMR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Reaction time too short. 3. Wet solvent or reagents. 4. Inefficient stirring. | 1. Ensure the internal reaction temperature reaches 120 °C. 2. Extend the reaction time and continue monitoring by TLC. 3. Use anhydrous grade solvent and ensure all reagents are dry. 4. Use a larger stir bar and ensure the K₂CO₃ does not clump at the bottom. |
| Dark, Intractable Tar Formation | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. | 1. Reduce the temperature to 100-110 °C and increase the reaction time. 2. Verify the purity of starting materials before use. |
| Product is an Oil, Not a Solid | 1. Residual solvent. 2. Presence of impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Re-purify by column chromatography, ensuring careful separation of fractions. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[17] |
| Difficult Emulsion during Workup | 1. Residual DMSO. 2. Finely suspended salts. | 1. Add more brine during the washing step to help break the emulsion. 2. Perform a filtration through a pad of celite before the extraction. |
References
-
Tuck, K. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. ACS Publications. Available at: [Link]
-
Tuck, K. L. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Rezaei, A., & Habibi, A. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Li, G., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]
-
Rajitha, P., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. Available at: [Link]
-
Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. organic-chemistry.org. Available at: [Link]
-
Sdfine. (n.d.). 2-CHLOROBENZONITRILE Safety Data Sheet. Sdfine. Available at: [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]
-
Prasad, P. S. S. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. Available at: [Link]
-
Malins, L. R. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Organic Chemistry Frontiers. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Unknown Author. (n.d.). Aromatic Nucleophilic Substitution. Scanned Document. Available at: [Link]
-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Common Organic Chemistry. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]
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Introduction: The Strategic Importance of 2-Aminobenzonitriles
Application Notes & Protocols: Catalytic Amination of 2-Halobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
2-Aminobenzonitrile and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and materials science. These compounds serve as versatile precursors for the synthesis of a wide array of heterocyclic scaffolds, including quinazolinones, benzoxazinones, and indazoles, which are prevalent in numerous biologically active molecules and functional materials.[1][2][3][4] The efficient and selective formation of the C-N bond at the C2 position of the benzonitrile ring is a critical transformation, and catalytic methods have emerged as the most powerful tools to achieve this.
This guide provides a comprehensive overview of the primary catalytic methodologies for the amination of 2-halobenzonitriles, with a focus on palladium- and copper-based systems. It delves into the mechanistic underpinnings of these reactions, offers practical insights for experimental design, and presents detailed, step-by-step protocols for key transformations.
Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction has been extensively developed and offers a broad substrate scope and functional group tolerance, making it a highly reliable method for the synthesis of 2-aminobenzonitriles.[7][8]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9] The choice of ligand is paramount, as it influences the rate and efficiency of each step.[10][11][12][13]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Key Mechanistic Insights:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the 2-halobenzonitrile to a Pd(0) complex. The reactivity of the halide follows the order I > Br > Cl.
-
Ligand Role: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and others, are crucial for promoting the catalytic cycle.[6][11][14] These ligands stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination step.[15][16][17]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
Comparative Data for Palladium-Catalyzed Amination
| Catalyst/Ligand System | 2-Halobenzonitrile | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Bromobenzonitrile | Substituted Anilines | KOtBu | Toluene | 100 | 85-95 | [7] |
| Pd₂(dba)₃ / BINAP | 2-Chlorobenzonitrile | Primary Amines | NaOtBu | Toluene | 110 | 70-88 | [5] |
| [Pd(cinnamyl)Cl]₂ / AdBrettPhos | 2-Bromobenzonitrile | Phenols (C-O coupling) | K₃PO₄ | Toluene | RT-60 | 75-90 | [11] |
Protocol: Palladium-Catalyzed Amination of 2-Chlorobenzonitrile with a Primary Amine
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-chlorobenzonitrile with a representative primary amine using a commercially available palladium precatalyst.
Materials:
-
2-Chlorobenzonitrile
-
Primary amine (e.g., n-hexylamine)
-
XPhos Pd G3 (precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-chlorobenzonitrile (1.0 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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- 13. pubs.acs.org [pubs.acs.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 17. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis of N-substituted anthranilonitriles
Application Note: Accelerated Synthesis of N-Substituted Anthranilonitriles via Microwave Irradiation
Executive Summary
N-substituted anthranilonitriles (2-aminobenzonitriles) are critical pharmacophores and intermediate scaffolds in the synthesis of bioactive heterocycles, particularly quinazolines (EGFR inhibitors), tacrine analogues (acetylcholinesterase inhibitors), and anti-inflammatory agents. Traditional thermal synthesis via Nucleophilic Aromatic Substitution (
This guide details a Microwave-Assisted Synthesis protocol that reduces reaction times to minutes while significantly improving purity and yield.[1] By leveraging the specific heating effects of microwave irradiation on polar transition states, this method offers a robust, scalable, and "green" alternative to conventional heating.
Mechanistic Rationale: Why Microwave?
The synthesis relies on the
The Microwave Effect:
-
Dipolar Polarization: The transition state is more polar than the ground state. Microwave energy stabilizes this polar transition state, lowering the activation energy (
). -
Superheating: Rapid internal heating overcomes the steric repulsion between bulky amines and the ortho-substituted benzonitrile.
Diagram 1: Mechanistic Pathway & Microwave Interaction
Caption: Dipolar stabilization of the Meisenheimer complex by MW irradiation accelerates the rate-limiting addition step.
Experimental Protocols
Two protocols are provided: Method A (Standard Solvent-Based) for difficult substrates, and Method B (Solvent-Free) for Green Chemistry compliance.
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.
-
Vials: 10 mL or 35 mL pressure-sealed quartz/glass vials.
-
Reagents: 2-Fluorobenzonitrile (preferred over chloro- due to higher reactivity in
), Primary/Secondary Amines, Base (DIEA or K₂CO₃).
Method A: Standard High-Throughput Protocol (DMSO/NMP)
Best for: Bulky amines, deactivated anilines, or library synthesis.
-
Stoichiometry: To a 10 mL MW vial, add:
-
2-Fluorobenzonitrile (1.0 mmol, 121 mg)
-
Amine (1.2 mmol, 1.2 equiv)
- -Diisopropylethylamine (DIEA) (1.5 mmol, 1.5 equiv)
-
Solvent: DMSO or NMP (2 mL). Note: DMSO is an excellent MW absorber.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Program:
-
Temp: 120°C – 150°C (Substrate dependent; see Table 1).
-
Time: 10 – 20 minutes.
-
Power: Dynamic mode (Max 150W).
-
Stirring: High.[2]
-
-
Workup:
-
Cool to RT (compressed air cooling).
-
Pour into crushed ice (20 mL). The product usually precipitates.
-
Filter, wash with water, and dry.[3] Recrystallize from EtOH if necessary.
-
Method B: Green Solvent-Free Protocol
Best for: Liquid amines, scale-up, and environmental compliance.
-
Stoichiometry:
-
2-Fluorobenzonitrile (1.0 mmol)
-
Amine (2.0 – 3.0 mmol). Note: Excess amine acts as both solvent and base.
-
-
Irradiation:
-
Temp: 100°C.
-
Time: 5 – 10 minutes.
-
-
Workup:
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Decision tree for selecting solvent-based vs. solvent-free MW protocols.
Results & Validation
The following data compares the microwave method against traditional thermal reflux (oil bath) for the reaction of 2-fluorobenzonitrile with morpholine.
Table 1: Comparison of Thermal vs. Microwave Synthesis
| Parameter | Thermal Reflux (Oil Bath) | Microwave Method (Method A) | Improvement |
| Solvent | DMSO | DMSO | Same |
| Temperature | 140°C | 140°C | Same |
| Time | 8.0 Hours | 15 Minutes | 32x Faster |
| Yield | 65% | 92% | +27% |
| Purity (LCMS) | 85% (Byproducts observed) | >98% (Cleaner profile) | Reduced purification |
Table 2: Substrate Scope (Method A)
| Entry | Amine (Nucleophile) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | 120 | 10 | 94 |
| 2 | Aniline | 150 | 20 | 81 |
| 3 | Benzylamine | 130 | 15 | 89 |
| 4 | Piperazine | 120 | 10 | 95 |
Troubleshooting & Optimization
-
Pressure Limits: If using volatile amines (e.g., ethylamine), ensure the vessel is rated for >20 bar. Do not fill vials >50% volume.
-
Hydrolysis Risk: Nitriles can hydrolyze to amides at high temperatures in basic aqueous media. Ensure solvents (DMSO/NMP) are anhydrous.
-
Leaving Group: If using 2-chlorobenzonitrile instead of 2-fluoro, increase temperature by 20–30°C and add KI (10 mol%) as a catalyst (Finkelstein-type activation).
-
Thermal Runaway: In solvent-free reactions, the exotherm can be significant. Use "PowerMax" or air-cooling features to maintain set temperature.
References
-
Sciforum. (2023). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Polymer-supported synthesis of N-substituted anthranilates. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2020). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]
-
Vertex AI Search. (2025). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Nitrile Group Stability During Amine Substitution
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of nitrile group hydrolysis during amine substitution reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own unique systems.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm attempting an amine substitution on a substrate that also contains a nitrile. My yield is low, and I'm isolating a carboxylic acid or amide byproduct. What is happening?
You are likely encountering inadvertent hydrolysis of your nitrile group. The carbon atom of a nitrile (R-C≡N) is electrophilic, similar to a carbonyl carbon, making it susceptible to nucleophilic attack.[1] While your intended reaction is the nucleophilic attack by an amine at a different site, the reaction conditions (especially the presence of water, acid, or base) can promote the amine's competitor: water or hydroxide.
This hydrolysis proceeds in two main stages: first, the conversion of the nitrile to a primary amide, and second, the subsequent hydrolysis of the amide to a carboxylic acid (or its carboxylate salt).[2][3]
Q2: What are the mechanisms for nitrile hydrolysis? Why are both acid and base problematic?
Understanding the mechanism is key to preventing the side reaction. Both strong acids and bases catalyze the hydrolysis of nitriles, but through different pathways.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated.[4] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by even a weak nucleophile like water.[5][6] A series of proton transfers and tautomerization steps leads to an amide, which is then typically hydrolyzed further to a carboxylic acid under the same conditions.[2][4][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2][5] This forms a negatively charged intermediate that is then protonated by water. Tautomerization yields the amide. Like the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt with heat and excess base.[2][8]
Below is a diagram illustrating these competing pathways.
}
Troubleshooting Guide: Strategies for Prevention
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions.
Issue Area 1: Reaction Conditions (pH, Solvent, Temperature)
Q3: My amine nucleophile is basic. How can I perform the substitution without triggering base-catalyzed hydrolysis of the nitrile?
This is a classic chemoselectivity problem. The goal is to have the amine act as a nucleophile, not as a general base that promotes hydrolysis via deprotonation of water.
Core Strategy: Eliminate water and use a base that is non-nucleophilic, if a base is needed beyond your amine reagent.
-
Anhydrous Conditions: This is the most critical factor. Ensure your solvent is rigorously dried (e.g., using molecular sieves or distillation from a drying agent). Dry your starting materials and use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Choice of Base: If your reaction requires an additional base (e.g., for an SₙAr reaction or to deprotonate a salt), use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a proton sponge. Avoid using hydroxide bases (NaOH, KOH) or alkoxides in the presence of any potential water source.[8]
-
Temperature Control: Base-catalyzed hydrolysis is often much slower at lower temperatures.[9] Run your reaction at the lowest temperature that allows for a reasonable rate of the desired amine substitution. Consider starting at 0 °C or even lower.
Q4: I need to use an acid catalyst for my reaction. How can I avoid the rapid acid-catalyzed hydrolysis pathway?
Core Strategy: Use a Lewis acid instead of a Brønsted acid and maintain strictly anhydrous conditions.
-
Lewis vs. Brønsted Acids: Brønsted acids (e.g., HCl, H₂SO₄) provide protons that directly catalyze hydrolysis as shown in the mechanism above. Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) activate the electrophile without providing a source of protons to protonate the nitrile. This can be a much milder way to promote the desired reaction. For example, TiCl₄ has been used to activate nitriles for reduction at room temperature under anhydrous conditions, demonstrating its compatibility.[10]
-
Anhydrous Acidic Sources: If a Brønsted acid is unavoidable, use an anhydrous source, such as HCl gas dissolved in dioxane or diethyl ether. Avoid aqueous acid solutions entirely.
-
Temperature: As with basic conditions, keep the temperature as low as possible. Acid-catalyzed hydrolysis is significantly accelerated by heat.[3]
Q5: What is the best choice of solvent to minimize nitrile hydrolysis?
Core Strategy: Use aprotic, anhydrous solvents.
Protic solvents (water, alcohols) can participate directly in the hydrolysis mechanism. Aprotic solvents cannot. Your choice should be guided by the solubility of your reagents and the nature of your reaction.
| Solvent Class | Examples | Suitability for Preventing Hydrolysis | Rationale |
| Aprotic Polar | Acetonitrile (MeCN), DMF, DMSO, THF | Excellent | Solubilizes many reagents but does not have acidic protons to participate in hydrolysis. Must be anhydrous. |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene | Good | Inert and will not participate in hydrolysis. Use may be limited by reagent solubility. Must be anhydrous. |
| Protic | Water, Methanol, Ethanol | Poor (Avoid) | Directly act as the nucleophile or proton source for hydrolysis. Water is the primary reagent for hydrolysis.[11] |
Note: While acetonitrile contains a nitrile group itself, it is a common and excellent aprotic solvent for these reactions as it is relatively stable under many conditions.
Issue Area 2: Reaction and Work-up Strategy
Q6: I've minimized hydrolysis during the reaction, but it seems to happen during the aqueous work-up. How can I modify my purification?
This is a common pitfall. The conditions used to quench the reaction and extract the product can be just as destructive as the reaction conditions themselves.
Core Strategy: Avoid strong aqueous acids or bases during work-up and minimize contact time with water.
-
Neutral Quench: Instead of quenching with aqueous acid or base, consider quenching with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or saturated sodium bicarbonate (NaHCO₃), which is weakly basic.
-
Anhydrous Work-up: If possible, perform an anhydrous work-up. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove salts and then concentrating the filtrate.
-
Temperature Control: Perform extractions at a low temperature (e.g., in an ice-water bath) to slow the rate of any potential hydrolysis.
-
Rapid Extraction: Do not let your organic/aqueous mixture sit in a separatory funnel for extended periods. Perform the washes and separations efficiently.
Q7: Is it possible to protect the nitrile group, perform the amine substitution, and then deprotect it?
While protecting groups are a cornerstone of organic synthesis for functions like alcohols, amines, and carbonyls, the nitrile group is a different case.[12]
Short Answer: Generally, no. There are no widely used, reliable protecting groups for nitriles that would be practical for this purpose. The inherent stability of the C≡N triple bond makes it difficult to derivatize reversibly under mild conditions without affecting other parts of the molecule. One review notes that, in principle, no special method is available to protect a cyano group.[13] The most effective strategy is not protection/deprotection, but rather the careful optimization of reaction conditions to prevent the side reaction in the first place.
Illustrative Protocols & Decision-Making Workflow
Protocol 1: General Method for Amine Substitution under Mild, Anhydrous Conditions
This protocol is a starting point for a nucleophilic substitution reaction (e.g., SₙAr) where nitrile hydrolysis is a concern.
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reagent & Solvent Prep: Use a freshly opened bottle of anhydrous solvent (e.g., THF or Acetonitrile) or dispense from a solvent purification system. Ensure your substrate and amine are dry (e.g., by co-evaporation with toluene or drying in a vacuum oven).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nitrile-containing substrate (1.0 eq) and dissolve it in the anhydrous solvent.
-
Reagent Addition: Add the amine (1.1 - 1.5 eq). If a base is required, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If no reaction occurs, allow it to slowly warm to room temperature. Only apply gentle heat (e.g., 40-50 °C) as a last resort if the reaction is clean but slow.
-
Work-up: Once the reaction is complete, cool it back to 0 °C. Quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purification: Purify the crude product by column chromatography.
}
References
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
-
University of Calgary. (n.d.). Hydrolysis of Nitriles. Retrieved from Department of Chemistry, University of Calgary. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Retrieved from Chemguide. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from organic-synthesis.com. [Link]
-
Setiabudi, F. M., et al. (2014). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. ResearchGate. [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Organic Chemistry II, Lumen Learning. [Link]
- Georg, G. I. (Ed.). (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from Total Synthesis. [Link]
-
The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from The Organic Chemistry Tutor. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from Neliti. [Link]
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 22(9), 1457. [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactivity of Nitriles. Retrieved from LibreTexts. [Link]
-
IJSTR. (2020, February 15). Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range. Retrieved from International Journal of Scientific & Technology Research. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ijstr.org [ijstr.org]
- 10. Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: N-Cyclohexyl Anthranilonitrile Purification
The following technical support guide details the purification and recrystallization of N-cyclohexyl anthranilonitrile (also known as 2-(cyclohexylamino)benzonitrile ).
This guide is structured for researchers requiring high-purity intermediates, particularly for the synthesis of tacrine analogues or quinazoline-based pharmaceuticals.[1]
Core Solvents & Solubility Profile
User Question: What is the optimal solvent system for recrystallizing N-cyclohexyl anthranilonitrile?
Senior Scientist Response: For N-cyclohexyl anthranilonitrile (CAS: 173316-37-5 / 17331-37-5), the presence of the lipophilic cyclohexyl ring and the polar nitrile group creates a specific solubility window.[1] The compound is prone to "oiling out" if the polarity difference between the solvent and solute is too high at the boiling point.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Classification | Application Notes |
| Ethanol / Water | 90:10 to 80:20 | Primary Choice | Best balance. Ethanol dissolves the compound readily at reflux (approx. 78°C).[1] Water acts as a mild anti-solvent to induce crystallization upon cooling and helps remove inorganic salts (e.g., NaF/KF from synthesis).[1] |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Secondary Choice | Use if the crude material is very wet or oily.[1] Dissolve in minimal hot Ethyl Acetate, then add hot Hexanes until turbid. Excellent for removing non-polar byproducts.[1] |
| Isopropanol (IPA) | 100% | Alternative | Good for larger scales.[1] The higher boiling point (82°C) allows for better saturation, but yield may be lower due to higher solubility in cold IPA compared to EtOH/Water. |
| Methanol | 100% | Not Recommended | Generally too soluble, leading to poor recovery yields unless cooled to -20°C. |
Critical Mechanistic Insight: The ortho-cyano group withdraws electron density from the amine, reducing its basicity and increasing the crystallinity of the molecule compared to non-substituted N-cyclohexyl anilines.[1] However, the cyclohexyl group disrupts crystal packing, making slow cooling essential to avoid amorphous precipitation.[1]
Step-by-Step Recrystallization Protocol
User Question: I am seeing low yields or oiling. What is the precise protocol to maximize recovery?
Protocol ID: REC-NCAB-01 Standard Operating Procedure:
-
Crude Preparation (Pre-Treatment):
-
Impurity Check: The primary impurity is often unreacted cyclohexylamine (liquid, bp ~134°C).[1]
-
Action: Before recrystallization, ensure the crude solid is washed with cold dilute acetic acid (5%) or water.[1] Cyclohexylamine is a strong base and will wash away; N-cyclohexyl anthranilonitrile is a very weak base (due to the electron-withdrawing CN group) and will remain as a solid.[1]
-
-
Dissolution:
-
Clarification (Optional but Recommended):
-
Crystallization:
-
Reheat the filtrate to reflux to ensure no premature precipitation.[1]
-
Anti-solvent Addition: Add Water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.[1]
-
Add one drop of Ethanol to clear the solution.[1]
-
Cooling: Remove from heat.[1] Insulate the flask with a towel or place it in a warm water bath to allow it to cool to Room Temperature (RT) over 2–3 hours .
-
Final Chill: Once at RT, place in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
Troubleshooting Guide (FAQ)
User Question: My product is oiling out at the bottom of the flask instead of crystallizing. Why?
Senior Scientist Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1] This is common with cyclohexyl derivatives in aqueous mixtures.[1]
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast.[1] | Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (Ethanol) to change the composition.[1] Seed the solution with a pure crystal at a temperature slightly below the saturation point. |
| Colored Impurities | Oxidation of the aniline moiety.[1] | Use Activated Charcoal during the hot dissolution step.[1] Ensure the solvent is not acidic, as acids can promote oxidation of aniline derivatives. |
| Amine Smell | Residual Cyclohexylamine.[1] | The recrystallization failed to purge the starting material. Pulverize the dried crystals and wash with cold 0.5M HCl , then wash thoroughly with water before re-drying. |
| Low Yield | Product is too soluble in the mother liquor.[1] | Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop). Note that the second crop will have lower purity. |
Process Visualization
The following diagram illustrates the decision logic for purifying N-cyclohexyl anthranilonitrile.
Caption: Decision tree for the purification of N-cyclohexyl anthranilonitrile, prioritizing impurity removal and solvent selection.
References
-
PubChem. (2025).[1][4] 2-(Cyclohexylamino)benzonitrile - Compound Summary. National Library of Medicine.[1] [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for N-alkyl aniline purification protocols).
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Cyclohexylamino)benzonitrile
Introduction
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 2-(Cyclohexylamino)benzonitrile, a molecule featuring a substituted aromatic ring, a secondary amine, and a nitrile group, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. This guide provides an in-depth, predictive comparison of the fragmentation behavior of 2-(Cyclohexylamino)benzonitrile under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these distinct fragmentation pathways is crucial for researchers in method development, impurity profiling, and metabolite identification.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the underlying principles governing ion formation and fragmentation, thereby empowering the reader to interpret mass spectra of related compounds with greater confidence.
Predicted Fragmentation Under Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. The molecular ion (M+•), a radical cation, is expected to be observed, and its subsequent fragmentation will be governed by the stability of the resulting ions and neutral losses.
Key Fragmentation Pathways of 2-(Cyclohexylamino)benzonitrile (MW: 214.30 g/mol )
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3] This results in the formation of a resonance-stabilized iminium cation. For 2-(Cyclohexylamino)benzonitrile, this can occur on either side of the nitrogen.
-
Loss of a Propyl Radical (C3H7•): Fragmentation within the cyclohexyl ring can lead to the loss of a propyl radical, resulting in a prominent ion.
-
Loss of a Cyclohexyl Radical (C6H11•): Cleavage of the N-cyclohexyl bond would result in a less stable radical and is therefore less likely to be the base peak.
-
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of ions separated by 14 Da (CH2 units).[3]
-
Formation of the Phenyl Cation: Aromatic compounds often show a peak corresponding to the phenyl cation (C6H5+) at m/z 77.[4]
-
Loss of HCN: The benzonitrile moiety may lose a neutral molecule of hydrogen cyanide (HCN), a common fragmentation for nitriles.
Caption: Predicted EI fragmentation of 2-(Cyclohexylamino)benzonitrile.
Predicted Fragmentation Under Electrospray Ionization (ESI)
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation in the source.[5][6] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).[7] The fragmentation of this even-electron ion will proceed through different pathways compared to the odd-electron molecular ion in EI.
Key Fragmentation Pathways of [M+H]+
-
Loss of Cyclohexene: A common fragmentation pathway for protonated N-alkyl anilines is the loss of the corresponding alkene, in this case, cyclohexene (C6H10), resulting in a protonated 2-aminobenzonitrile ion.
-
Loss of Ammonia: While less common for secondary amines, the loss of ammonia (NH3) from the protonated molecule is a possibility.
-
Fragmentation of the Protonated Cyclohexyl Ring: Similar to EI, the cyclohexyl group can undergo fragmentation, though the pathways will differ due to the presence of the additional proton.
Caption: Predicted ESI-MS/MS fragmentation of 2-(Cyclohexylamino)benzonitrile.
Comparative Analysis: EI vs. ESI Fragmentation
| Predicted Ion (m/z) | Proposed Structure/Loss | Ionization Method | Notes |
| 214 | [M]+• | EI | Molecular ion, may be of low intensity. |
| 215 | [M+H]+ | ESI | Protonated molecule, expected to be the precursor ion in MS/MS. |
| 157 | [M - C4H9•]+ | EI | Result of alpha-cleavage within the cyclohexyl ring. |
| 119 | [M+H - C6H10]+ | ESI | Loss of neutral cyclohexene from the protonated molecule. |
| 104 | [C7H6N]+ | EI | Likely formed from the loss of the cyclohexyl group. |
| 98 | [C6H12N]+ | ESI | Resulting from cleavage of the bond between the nitrogen and the phenyl ring. |
| 83 | [C6H11]+ | EI | Cyclohexyl cation. |
| 77 | [C6H5]+ | EI | Phenyl cation, characteristic of aromatic compounds.[4] |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of 2-(Cyclohexylamino)benzonitrile in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.[8]
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of 2-(Cyclohexylamino)benzonitrile in a solvent mixture compatible with ESI, typically methanol or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.[5]
-
Introduction: Infuse the sample solution directly into the ESI source using a syringe pump or introduce it via a liquid chromatograph (LC).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a drying gas (e.g., nitrogen) to assist in solvent evaporation and ion formation.[6]
-
MS1 Analysis: In the first stage of mass analysis, scan for the protonated molecule [M+H]+ (m/z 215).
-
MS/MS Analysis: Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Mass Analysis of Fragments: Scan for the fragment ions produced in the collision cell.
-
Data Analysis: Interpret the product ion spectrum to determine the fragmentation pathways of the protonated molecule.
Conclusion
The mass spectrometric fragmentation of 2-(Cyclohexylamino)benzonitrile is predicted to yield distinct yet complementary structural information under Electron Ionization and Electrospray Ionization conditions. EI-MS will likely produce a complex fragmentation pattern indicative of the molecule's various functional groups, providing a detailed structural fingerprint. In contrast, ESI-MS/MS will offer a more controlled fragmentation of the protonated molecule, allowing for targeted structural interrogation. By leveraging both techniques, researchers can achieve a comprehensive characterization of this and structurally related molecules, which is essential for advancing drug discovery and chemical development programs.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][3]
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link][4]
-
Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. [Link][5]
-
ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... [Link][9]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][1]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PMC. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link][10]
-
The Main Fragmentation Reactions of Organic Compounds. [Link][11]
-
ACS Publications. Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. [Link][12]
-
ACP. Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. [Link][13]
-
Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link][15]
-
MSU chemistry. EI-MassSpectra of Assorted Organic Compounds. [Link][17]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link][7]
-
PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link][20]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link][21]
-
Longdom Publishing. Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. [Link][23]
-
SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link][8]
-
PMC. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link][24]
-
MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link][25]
-
PMC. (E)-2-(4-Diethylamino-2-hydroxybenzylideneamino)benzonitrile. [Link][26]
-
Google Patents. Preparation of benzonitrile. [27]
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Safety Operating Guide
2-(Cyclohexylamino)benzonitrile proper disposal procedures
This guide provides a structured, expert-level protocol for the disposal of 2-(Cyclohexylamino)benzonitrile . It is designed for researchers and safety officers requiring immediate, actionable logistics without unnecessary fluff.
Executive Summary: The Critical Directive
STOP. Before handling this waste, acknowledge the Dual-Hazard Profile :
-
Nitrile Group (-CN): Potential for Hydrogen Cyanide (HCN) evolution if acidified.
-
Secondary Amine Group (-NH-): Basic, potential irritant/corrosive.
Core Rule: NEVER dispose of this compound in "Acid Waste" or "General Aqueous Waste" streams. It must be segregated into Non-Halogenated Organic waste streams, kept strictly alkaline or neutral.
Part 1: Chemical Profile & Risk Assessment
Effective disposal requires understanding why specific protocols exist. This compound combines the toxicity of nitriles with the basicity of amines.
| Property | Specification | Disposal Implication |
| Chemical Name | 2-(Cyclohexylamino)benzonitrile | Proper Shipping Name required for labeling. |
| Functional Groups | Aryl Nitrile + Secondary Amine | Segregation: Must be kept away from strong acids and oxidizers. |
| Physical State | Solid (typically) or Viscous Oil | Use Solid Waste drums for pure compound; Organic Solvent drums for solutions. |
| Acidity/Basicity | Weakly Basic (Amine) | Compatible with basic organic waste; Incompatible with acidic waste. |
| Primary Hazard | Acute Toxicity (Oral/Dermal) | PPE: Double nitrile gloves, lab coat, safety glasses. |
| Reactivity Risk | Hydrolysis | Contact with strong acids + moisture can slowly release HCN gas. |
Part 2: The Segregation Logic (Expertise & Experience)
As a Senior Application Scientist, I emphasize that "compliance" is not just about paperwork—it is about chemical compatibility .
The "Why" Behind Segregation
Many researchers mistakenly categorize all "organics" together. For 2-(Cyclohexylamino)benzonitrile, this is dangerous.
-
The Acid Risk: If thrown into a waste container with acidic byproducts (e.g., HCl, H₂SO₄ residues), the nitrile group can undergo hydrolysis. While benzonitriles are more stable than aliphatic nitriles, the risk of HCN evolution in a closed drum over time is non-zero.
-
Mechanism:[1]
(Slow, but releases heat/pressure). -
Impurities: If the synthesis involved cyanide salts, residual
will instantly form HCN gas upon contact with acid.
-
The Oxidizer Risk
Amines are reducing agents. Mixing this waste with strong oxidizers (Peroxides, Nitric Acid) can lead to rapid exothermic reactions or fire.
Part 3: Step-by-Step Disposal Protocol
This protocol acts as a self-validating system . If you cannot complete a step (e.g., cannot find the right container), the system halts—preventing unsafe disposal.
Phase 1: Preparation & Packaging
-
Determine State:
-
Pure Solid: Dispose of in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Solution (in Ethanol/DCM/Ethyl Acetate): Dispose of in a standard solvent waste carboy (HDPE or Glass).
-
-
Verify Compatibility: Check the waste container's log. Ensure no Strong Acids or Oxidizers are present.[2][3]
-
Labeling:
-
Use a hazardous waste tag.
-
Constituents: Write "2-(Cyclohexylamino)benzonitrile" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
CAS Number: 5667-46-9 (Verify against your specific bottle).
-
Phase 2: The Waste Stream Decision Tree
Use the following logic to select the correct waste stream.
Caption: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.
Phase 3: Final Handoff
-
Secondary Containment: Place the waste container in a secondary tray to catch drips.
-
Storage: Store in a well-ventilated satellite accumulation area (SAA) until pickup.
-
Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed contractor (e.g., Veolia, Clean Harbors).
-
Note: Professional incineration is the only recommended destruction method. Do not attempt chemical destruction (bleach/hydrolysis) in the lab ; this generates heat and potentially toxic byproducts.
-
Part 4: Emergency Contingencies
Spill Response:
-
Evacuate: If a large amount of dry powder is aerosolized, evacuate the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and a P95/N95 dust mask (for solids) or organic vapor respirator (for solutions).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquids: Absorb with vermiculite or sand. Do not use acidic absorbents.
-
-
Decontamination: Wash the area with soap and water.[4] Collect the water as hazardous waste.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzonitrile (Analogous Nitrile Safety Profile). Retrieved from
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: Benzonitrile Derivatives. Retrieved from
-
U.S. EPA. (2024). Hazardous Waste Management: Nitriles and Organic Wastes. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzonitrile. Retrieved from
Sources
Essential Protective Measures: A Guide to Handling 2-(Cyclohexylamino)benzonitrile
As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 2-(Cyclohexylamino)benzonitrile, a compound with significant potential, also requires our utmost respect and diligence regarding safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the principles of risk assessment and exposure minimization. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While a specific, comprehensive toxicological profile for 2-(Cyclohexylamino)benzonitrile may be limited, we can infer its potential risks by examining its structural components: a benzonitrile group and a cyclohexylamine group. This analysis dictates a cautious approach, assuming a combination of hazards from both parent structures.
The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, eye contact, and accidental ingestion.[1] The nitrile functional group is associated with acute toxicity, while amine derivatives can be corrosive and cause severe skin and eye damage.[2][3]
Table 1: Inferred Hazard Profile of 2-(Cyclohexylamino)benzonitrile
| Hazard Category | Potential Effects & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. Nitrile compounds can interfere with cellular respiration. | [2][3] |
| Skin Corrosion / Irritation | Expected to cause severe skin burns and irritation. Cyclohexylamine is corrosive, and many nitrile compounds are irritants.[1][2][4][5] | [1][2][4][5] |
| Serious Eye Damage / Irritation | Poses a high risk of serious, potentially permanent eye damage.[1][2][6] | [1][2][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[7] | [7] |
| Target Organ Toxicity | Overexposure may lead to damage to the respiratory system, liver, and kidneys.[1] | [1] |
Core PPE Requirements: Your Barrier to Exposure
Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. The level of PPE required is dictated by the task being performed and the physical form of the substance. Handling the solid powder, which can easily become airborne, requires more stringent controls than handling a dilute solution.[8][9]
Table 2: Task-Based PPE for 2-(Cyclohexylamino)benzonitrile
| Task | Minimum Required PPE |
| Low-Volume/Dilute Solution Handling (<1M on benchtop) | - Single pair of nitrile gloves- Standard laboratory coat- ANSI Z87.1-compliant safety glasses with side shields |
| Weighing Solid Powder or High-Volume/Concentrated Solution Work | - Engineering Control: Certified Chemical Fume Hood[10][11]- Hand Protection: Double-gloving (two pairs of nitrile gloves)[8][12]- Body Protection: Fully-buttoned laboratory coat[6]- Eye/Face Protection: Chemical splash goggles[6] |
| Potential for Significant Splash (e.g., large-scale transfers) | All protections for "Weighing Solid Powder" plus:- Chemical-resistant apron over lab coat- Full-face shield over chemical splash goggles[6] |
Detailed PPE Specifications
-
Hand Protection: Always wear chemical-resistant gloves, such as nitrile.[6] For any task involving the solid compound or concentrated solutions, double-gloving is mandatory to provide an additional layer of protection against potential tears and permeation.[8][12] Change gloves immediately if you suspect contamination and always before leaving the work area.[12] Hands should be thoroughly washed with soap and water after gloves are removed.[6]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[13] When handling the solid powder, or when there is any risk of splashing, you must upgrade to chemical splash goggles that form a seal around the eyes.[6][7] For large-volume transfers, a face shield worn over goggles is essential to protect the entire face.[6]
-
Body Protection: A standard laboratory coat, kept clean and fully buttoned, is required for all procedures.[6] It should be laundered regularly and not be worn outside of the laboratory.[8]
-
Respiratory Protection: All work with solid 2-(Cyclohexylamino)benzonitrile that could generate dust must be performed inside a certified chemical fume hood or a similar ventilated enclosure.[10][11] This engineering control is the primary method for preventing respiratory exposure. If, for any reason, work must be done outside of a hood where dust or aerosols could be generated, a NIOSH-approved respirator with an N95 or higher particulate filter would be required.[6]
Procedural Guidance: Safe Handling Protocols
Adherence to established protocols is paramount for safety. The following step-by-step procedures provide a framework for common laboratory tasks.
Workflow: Weighing and Handling Solid 2-(Cyclohexylamino)benzonitrile
This procedure is designed to minimize exposure and contamination.
-
Preparation:
-
Donning PPE: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Weighing:
-
Perform all powder manipulations deep within the fume hood sash to ensure containment.[10]
-
Carefully open the stock container.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or paper. Minimize the height from which the powder is dropped to prevent aerosolization.
-
Securely close the stock container immediately after use.
-
-
Cleanup:
-
Carefully place all disposable items (weigh paper, contaminated wipes) into a designated, labeled hazardous waste bag located inside the fume hood.
-
Decontaminate the work surface and any non-disposable equipment by carefully wiping with a towel wetted with a suitable solvent (e.g., ethanol or isopropanol). Never use a dry brush or towel, as this will spread contamination.[8]
-
Place the cleaning materials into the hazardous waste bag.
-
-
Doffing PPE:
-
While still in the lab, remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat and hang it in its designated location.
-
Remove goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands and forearms thoroughly with soap and water.[13]
-
Below is a diagram illustrating the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for 2-(Cyclohexylamino)benzonitrile.
Emergency Preparedness and Disposal
Spill Management
-
Minor Spill (in fume hood): Ensure you are wearing appropriate PPE. Absorb the spill with a chemical absorbent pad or material. Wipe the area clean with a wet cloth (as described in the cleanup protocol). All cleanup materials must be treated as hazardous waste.[14]
-
Major Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Prevent others from entering the contaminated zone. Cleanup should only be performed by trained emergency personnel.[6]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Waste Disposal Plan All materials contaminated with 2-(Cyclohexylamino)benzonitrile are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.[14][16]
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container. Due to potential incompatibilities, do not mix nitrile waste with strong acids or oxidizers.[16][17]
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[14] Only after proper rinsing can the container be disposed of as non-hazardous waste.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]
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Toxic Materials Handling in the Laboratory. (n.d.). University at Buffalo Environment, Health and Safety. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University Environmental Health & Safety. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Substance Technical Guidelines for Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC. Retrieved from [Link]
-
1910.1045 - Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety Data Sheet for 5-Amino-2-(benzylamino)benzonitrile. (2024, November 1). Angene Chemical. Retrieved from [Link]
-
Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
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Disposal of Chemical Waste. (n.d.). University of Cambridge Safety Office. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
